CMP-Neu5Ac (sodium salt)
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Overview
Description
This compound is a crucial substrate for sialyltransferases, enzymes that transfer sialic acid residues to glycoproteins and glycolipids . CMP-Neu5Ac plays a significant role in the biosynthesis of sialic acid-containing glycoconjugates, which are essential for various biological processes, including cell-cell interactions, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.
Industrial Production Methods
Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CMP-Neu5Ac primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor of sialic acid residues. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The enzymatic sialylation reactions involving CMP-Neu5Ac require sialyltransferases and acceptor substrates such as glycoproteins or glycolipids. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products
The major products of reactions involving CMP-Neu5Ac are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products play crucial roles in various biological processes, including cell signaling and immune response .
Scientific Research Applications
CMP-Neu5Ac has a wide range of applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:
Glycan Synthesis: CMP-Neu5Ac is used as a substrate for the enzymatic synthesis of sialylated glycans, which are important for studying cell-cell interactions and pathogen recognition.
Disease Research: Sialylated glycoconjugates are involved in various diseases, including cancer, inflammation, and infectious diseases.
Biopharmaceuticals: CMP-Neu5Ac is used in the production of sialylated therapeutic glycoproteins, which have improved stability and efficacy.
Vaccine Development: Sialylated antigens synthesized using CMP-Neu5Ac are being explored as potential vaccines for various infectious diseases.
Mechanism of Action
CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
CMP-Neu5Ac is unique among nucleotide sugars due to its role as a sialic acid donor. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another sialic acid donor, but with a glycolyl group instead of an acetyl group.
UDP-N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
GDP-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
CMP-Neu5Ac is distinct in its specific role in sialylation, which is critical for the function of sialylated glycoconjugates in various biological processes .
Properties
Molecular Formula |
C20H30N4NaO16P |
---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1 |
InChI Key |
VFRHSOGUONIUOR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
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